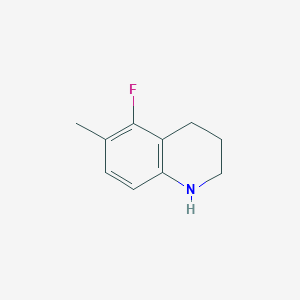

![molecular formula C14H11ClO4 B2506962 (2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid CAS No. 773130-07-7](/img/structure/B2506962.png)

(2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid is a chemically synthesized molecule that features a furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms. This compound is characterized by the presence of a 3-chloro-4-methoxyphenyl group attached to the furan ring, and a prop-2-enoic acid moiety, which is a form of unsaturated carboxylic acid.

Synthesis Analysis

The synthesis of furan derivatives can be complex due to the reactivity of the furan ring. In the context of synthesizing substituted furan compounds, a paper discusses the reduction of 5-aryl-2-furoic acids under Birch conditions, followed by esterification with acidic methanol . Although the specific compound is not synthesized in this study, the methods described could potentially be adapted for its synthesis. The reductive cleavage at C5 of 5-aryl-2,5-dihydrofuroates formed as intermediates is particularly relevant, as it suggests a pathway for introducing the 3-chloro-4-methoxyphenyl group onto the furan ring.

Molecular Structure Analysis

The molecular structure of furan derivatives is significant due to the aromatic nature of the furan ring and the substituents attached to it. The presence of different substituents can influence the electronic distribution and steric hindrance within the molecule, which in turn affects its reactivity and physical properties. The study of the spectroscopic properties of similar compounds, such as the large long-range coupling constants observed in NMR spectra, provides insight into the diastereoisomeric nature of these molecules .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, particularly those involving the furan ring. The cyclization of propionic acid derivatives containing a benzofuran moiety has been studied, with different conditions leading to the formation of various cyclic compounds . This indicates that the furan ring in (2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid could potentially be involved in similar cyclization reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of substituents such as the 3-chloro-4-methoxyphenyl group can affect the compound's polarity, solubility, and stability. The ester carbonyl group's absorption maxima in the IR spectrum, as mentioned in the synthesis of related compounds, suggest that the carbonyl group in the prop-2-enoic acid moiety of the compound may exhibit similar spectroscopic features . These properties are crucial for understanding the behavior of the compound in various environments and for its potential applications in chemical synthesis or pharmaceuticals.

Scientific Research Applications

Structural Analysis

- A structural investigation of a related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, was characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. This study highlights the importance of methoxy substitution in stabilizing the compound through intermolecular interactions (Venkatesan et al., 2016).

Synthesis and Reactions

- Research on the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester explored the reactions of this compound with various agents, shedding light on the chemical reactivity and potential applications of similar furan-2-yl compounds (Pimenova et al., 2003).

Crystal Structures

- The crystal structures of compounds with similar furan-2-yl groups were studied, providing insights into the stereochemical peculiarities and potential for chemical transformations (Borisova et al., 2016).

Molecular Modeling and Antioxidant Activity

- A study on the synthesis of novel chalcone derivatives, including (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives, involved molecular modeling and antioxidant activity assessment. This research provides a basis for understanding the antioxidant properties of similar compounds (Prabakaran et al., 2021).

Biocatalysis

- Research on biocatalysis for the production of 2,5-furandicarboxylic acid, a related furan derivative, emphasizes the potential of biocatalytic methods for synthesizing furan-based compounds, which can be environmentally friendly and cost-effective (Yuan et al., 2019).

properties

IUPAC Name |

(E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4/c1-18-13-5-2-9(8-11(13)15)12-6-3-10(19-12)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVSRCHQLFKKOU-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride](/img/structure/B2506885.png)

![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)

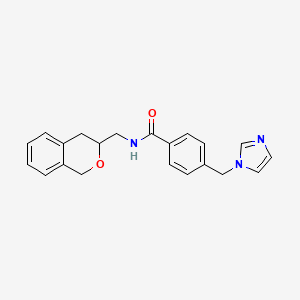

![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2506889.png)

![2-[(4-Methylphenyl)methyl-prop-2-ynylamino]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2506890.png)

![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclopropanecarboxamide](/img/structure/B2506892.png)

![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)

![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)

![2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2506896.png)

![4-[6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2506899.png)

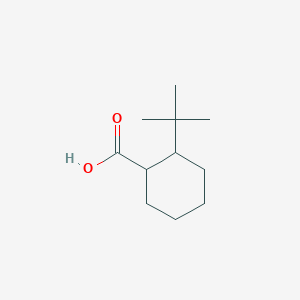

![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)